molecular formula C10H9FN2 B1444773 8-Fluoro-2-methylquinolin-3-amine CAS No. 1259519-93-1

8-Fluoro-2-methylquinolin-3-amine

Cat. No.: B1444773
CAS No.: 1259519-93-1
M. Wt: 176.19 g/mol
InChI Key: IARKJQHRKMYCBU-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylquinolin-3-amine is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields, including medicine, agriculture, and materials science. The incorporation of a fluorine atom into the quinoline structure often enhances the biological activity and other properties of the compound .

Mechanism of Action

The mode of action of these compounds often involves interaction with cellular targets, leading to changes in cellular processes. For example, some quinoline derivatives are known to inhibit enzymes, disrupt protein synthesis, or interfere with DNA replication .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can greatly influence their bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific variables can affect its pharmacokinetics .

The action of these compounds can also be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution. Similarly, the presence of other substances can affect the compound’s metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-methylquinolin-3-amine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the nucleophilic displacement of fluorine atoms and cross-coupling reactions . For instance, starting from 4-fluoroaniline, a series of reactions involving cyclization and functional group transformations can yield the desired quinoline derivative .

Industrial Production Methods: Industrial production of fluorinated quinolines, including this compound, often employs large-scale cyclization reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions are common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-methylquinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

Scientific Research Applications

8-Fluoro-2-methylquinolin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8-Fluoro-2-methylquinolin-3-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. The presence of both a fluorine atom and a methyl group on the quinoline ring can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

8-fluoro-2-methylquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-6-9(12)5-7-3-2-4-8(11)10(7)13-6/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARKJQHRKMYCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=C(C2=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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